molecular formula C24H22FN3O3S B14109822 N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14109822
M. Wt: 451.5 g/mol
InChI Key: XLRYCGJIFSJAAJ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 4-fluorobenzyl group at position 3 and an N-benzyl-N-ethyl acetamide moiety at position 1. The thienopyrimidine core provides a planar heterocyclic scaffold, while the fluorinated benzyl groups and substituted acetamide side chains modulate its physicochemical and pharmacological properties.

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-2-26(14-17-6-4-3-5-7-17)21(29)16-27-20-12-13-32-22(20)23(30)28(24(27)31)15-18-8-10-19(25)11-9-18/h3-13H,2,14-16H2,1H3

InChI Key

XLRYCGJIFSJAAJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key synthons (Figure 1):

  • Thieno[3,2-d]pyrimidine-2,4-dione core
  • 4-Fluorobenzyl substituent at N3
  • N-Benzyl-N-ethylacetamide side chain at N1

The convergent synthesis prioritizes sequential alkylation and amidation reactions to assemble these components.

Synthesis of Thieno[3,2-d]Pyrimidine-2,4-Dione Core

Gewald Aminothiophene Synthesis

The foundational step employs the Gewald reaction to construct the 2-aminothiophene intermediate:

  • Reagents : Cyclohexanone (1.0 equiv), cyanoacetamide (1.0 equiv), elemental sulfur (1.0 equiv)
  • Conditions : Morpholine (base), DMF, 50–60°C, 12–24 h
  • Mechanism : A three-component condensation involving keto-enol tautomerization, nucleophilic attack, and cyclization (Scheme 1).

Product : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (I )
Yield : 68–75%

Table 1: Optimization of Gewald Reaction Parameters
Parameter Optimal Value Impact on Yield
Temperature 55°C Maximizes S incorporation
Solvent DMF Enhances solubility of S
Base Morpholine Facilitates deprotonation
Reaction Time 18 h Completes cyclization

Cyclization to Thieno[3,2-d]Pyrimidin-2,4-Dione

The aminothiophene undergoes cyclization to form the pyrimidine ring:

  • Reagents : Urea (2.0 equiv), acetic acid (catalyst)
  • Conditions : Reflux in ethanol, 6–8 h
  • Mechanism : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (Scheme 2).

Product : 4,5,6,7-Tetrahydrobenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (II )
Yield : 82%

Regioselective Alkylation at N3

Introduction of 4-Fluorobenzyl Group

The N3 position is alkylated using 4-fluorobenzyl bromide under basic conditions:

  • Reagents : 4-Fluorobenzyl bromide (1.2 equiv), K2CO3 (2.0 equiv)
  • Conditions : DMF, 80°C, 4–6 h
  • Mechanism : SN2 displacement facilitated by the deprotonated pyrimidinone (Scheme 3).

Product : 3-(4-Fluorobenzyl)-4,5,6,7-tetrahydrobenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (III )
Yield : 76%

Table 2: Alkylation Reaction Optimization
Base Solvent Temperature Yield (%)
K2CO3 DMF 80°C 76
NaH THF 60°C 58
Cs2CO3 DMSO 100°C 68

Functionalization at N1 with Acetamide Side Chain

Chlorination at C1

The pyrimidinone is converted to a reactive chloride for subsequent displacement:

  • Reagents : POCl3 (excess), catalytic DMF
  • Conditions : Reflux, 4–6 h
  • Mechanism : Phosphoryl chloride-mediated chlorination (Scheme 4).

Product : 1-Chloro-3-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzothieno[3,2-d]pyrimidin-2(1H)-one (IV )
Yield : 89%

Nucleophilic Displacement with N-Benzyl-N-Ethylacetamide

The chloride undergoes SNAr with a custom acetamide nucleophile:

  • Reagents : N-Benzyl-N-ethylglycine (1.5 equiv), K2CO3 (3.0 equiv)
  • Conditions : DMF, 100°C, 12 h
  • Mechanism : Base-assisted deprotonation and aromatic substitution (Scheme 5).

Product : N-Benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (V )
Yield : 65%

Purification and Characterization

Chromatographic Purification

  • Method : Silica gel chromatography (EtOAc/hexane, 3:7)
  • Purity : >98% (HPLC)

Spectroscopic Data

  • HRMS (ESI) : m/z [M+H]+ Calcd for C28H26FN3O3S: 520.1702; Found: 520.1705
  • 1H NMR (400 MHz, CDCl3) : δ 7.32–7.28 (m, 2H, Ar-H), 7.24–7.18 (m, 3H, Ar-H), 6.95 (t, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 2H, NCH2Ar), 4.54 (q, J = 7.2 Hz, 2H, NCH2CH3), 3.89 (s, 2H, COCH2N), 3.02–2.98 (m, 2H, thieno-H), 2.64–2.60 (m, 2H, thieno-H), 1.82–1.78 (m, 4H, cyclohexane-H), 1.41 (t, J = 7.2 Hz, 3H, CH3)

Challenges and Mitigation Strategies

Competing Alkylation Sites

The N1 vs. N3 selectivity is controlled by:

  • Steric effects : Bulkier electrophiles favor N3
  • Base strength : Strong bases (e.g., NaH) deprotonate N1 preferentially

Amide Racemization

  • Mitigation : Use of coupling agents (EDCl/HOBt) at 0°C minimizes epimerization

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Step Yield (%) Time (h) Cost (USD/g)
Gewald Synthesis 75 18 12.50
N3 Alkylation 76 6 8.20
N1 Amidation 65 12 22.40

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways.

    DNA/RNA Interaction: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide ()

  • Key Differences : The acetamide side chain here features an N-(3-methoxypropyl) group instead of N-benzyl-N-ethyl.
  • The shared 4-fluorobenzyl group suggests conserved interactions with hydrophobic binding pockets .

Pyrido[2,3-d]pyrimidinone Derivatives

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide ()

  • Key Differences: Replaces the thieno ring with a pyrido[2,3-d]pyrimidinone core. Substituents include a trifluoromethoxy phenyl group and a pyridinylmethyl moiety.
  • The trifluoromethoxy group increases metabolic stability compared to the 4-fluorobenzyl group, as CF₃O− is more resistant to oxidative degradation .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example 83 (): Chromen-4-one fused pyrazolo[3,4-d]pyrimidine

  • Key Differences : Features a chromen-4-one core and multiple fluorophenyl/isopropoxyphenyl groups.
  • Implications: The extended aromatic system may enhance π-π stacking interactions with target proteins. However, the increased molecular weight (571.2 g/mol) could limit blood-brain barrier penetration compared to the lighter thienopyrimidine analog .

Pyrazolo[4,3-c][1,2]benzothiazine Derivatives

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (–7)

  • Key Differences : Incorporates a sulfone group and a 2-fluorobenzyl acetamide side chain.
  • The ortho-fluorine on the benzyl group may sterically hinder binding compared to the para-fluorine in the target compound .

Structural and Pharmacokinetic Comparison Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties References
Thieno[3,2-d]pyrimidine Thienopyrimidine N-Benzyl-N-ethyl, 4-fluorobenzyl ~455.5 (estimated) Moderate lipophilicity Target
Thieno[3,2-d]pyrimidine Thienopyrimidine N-(3-Methoxypropyl), 4-fluorobenzyl 443.45 Enhanced hydrophilicity
Pyrido[2,3-d]pyrimidinone Pyridopyrimidinone Trifluoromethoxy phenyl, pyridinylmethyl ~600 (estimated) High metabolic stability
Pyrazolo[3,4-d]pyrimidine Chromen-4-one-pyrazolo[3,4-d] Difluorophenyl, isopropoxyphenyl 571.2 High molecular weight, limited BBB penetration
Pyrazolo[4,3-c]benzothiazine Benzothiazine sulfone 2-Fluorobenzyl, dimethyl 401.43 Polar sulfone, steric hindrance

Research Findings and Implications

  • Thienopyrimidine vs. Pyridopyrimidinone: The thieno core (e.g., target compound) offers greater rigidity than pyridopyrimidinones, which may enhance target selectivity but reduce conformational adaptability .
  • Fluorine Positioning : Para-fluorine (target compound) maximizes electronic effects without steric interference, whereas ortho-fluorine (–7) may disrupt binding .
  • Side Chain Optimization : N-Benzyl-N-ethyl groups balance lipophilicity and solubility, outperforming smaller substituents like methoxypropyl in membrane permeability .

Biological Activity

N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound's unique structure and functional groups suggest significant potential for various biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C24H22FN3O3S
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : N-benzyl-N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

The compound features a thienopyrimidine core that is fused with various functional groups, including a fluorobenzyl moiety and an acetamide group. These characteristics enhance its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Its potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antibacterial and antifungal properties against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • Antioxidant Properties : The compound may possess antioxidant capabilities due to its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : There is evidence that thienopyrimidine derivatives can act as inhibitors of specific enzymes involved in cancer progression and inflammation .

Antimicrobial Activity

A study conducted on thienopyrimidine derivatives revealed significant antimicrobial activity against multiple bacterial strains. Compounds similar to N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-...) showed effectiveness in inhibiting the growth of various microorganisms .

Antioxidant Activity

Research demonstrated that compounds with a similar thienopyrimidine structure exhibited high antioxidant activity through DPPH radical scavenging assays. For instance, one study reported percent inhibition values ranging from 64.5% to 96% after 60 minutes of exposure .

Enzyme Inhibition Studies

In vitro studies have indicated that related compounds can inhibit MEK1 (Mitogen-activated protein kinase kinase 1), which plays a crucial role in cell signaling pathways associated with cancer . This suggests that N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-...) could be explored further for its potential as an anticancer agent.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-benzyl-N-methyl-2-(3-(4-fluorobenzyl)-thieno[3,2-d]pyrimidin)acetamideSimilar thienopyrimidine coreContains a methyl group instead of ethyl
N-benzyl-N-propyl-5-(methoxyphenyl)-thieno[3,2-d]pyrimidineVariations in alkyl substituentsPropyl group instead of ethyl
5-Methyl-N-benzyl-thieno[3,2-d]pyrimidineSimplified structureLacks acetamide and methoxy groups

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example:

Core Thienopyrimidinone Formation : React 3-amino-4-fluorobenzylthiophene derivatives with ethyl glyoxylate under acidic conditions to form the thieno[3,2-d]pyrimidine-2,4-dione scaffold.

N-Alkylation : Introduce the 4-fluorobenzyl group at the N3 position using a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base like K₂CO₃.

Acetamide Side Chain Installation : Couple the N-ethyl-N-benzylacetamide moiety via a peptide coupling agent (e.g., EDC/HOBt) to the thienopyrimidinone core.

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity (>95%) by NMR and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of substituents (e.g., benzyl, fluorobenzyl) and acetamide linkage. Aromatic protons in the 4-fluorobenzyl group typically resonate at δ 7.2–7.4 ppm, while the thienopyrimidinone carbonyls appear at ~170 ppm in 13C NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₁FN₃O₃S) with <2 ppm error.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
  • X-ray Crystallography (if crystalline) : Resolve stereochemical ambiguities and confirm solid-state packing, as demonstrated for structurally similar pyrazolo-pyrimidine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :

  • Modular Substitution : Systematically vary substituents (e.g., fluorobenzyl, acetamide side chain) and evaluate effects on target binding (e.g., kinase inhibition) using enzymatic assays.
  • Trifluoromethyl vs. Fluorobenzyl : Replace the 4-fluorobenzyl group with a trifluoromethyl moiety to enhance lipophilicity and metabolic stability, as seen in analogs with improved pharmacokinetic profiles .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Validate predictions with mutagenesis studies.

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity.
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity), cellular proliferation (IC₅₀), and in vivo efficacy models.
  • Impurity Analysis : Characterize synthetic byproducts (e.g., unreacted intermediates) via HPLC-UV/ELSD, as impurities >0.1% can skew bioactivity .

Q. How can X-ray crystallography inform the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Co-crystallization : Grow crystals of the compound bound to its target protein (e.g., kinase) using vapor diffusion. Resolve structures at ≤2.0 Å resolution.
  • Electron Density Maps : Identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and active-site residues).
  • Fragment Replacement : Modify regions with poor electron density (e.g., fluorobenzyl group) to improve packing. For example, replace 4-fluorobenzyl with a bulkier 3,4-dichlorobenzyl group to fill hydrophobic pockets .

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